Isopropenylpyrazine

Description

Significance of Isopropenylpyrazine in Chemical and Food Science Research

The primary significance of this compound in chemical and food science lies in its role as a potent aroma and flavor compound. It is a product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. mdpi.comnih.gov This reaction is fundamental to the development of color, aroma, and flavor in cooked, roasted, baked, and fried foods. nih.gov

This compound is particularly associated with nutty and roasted flavor notes. epo.org Its presence has been identified and quantified in various products, establishing its importance to their characteristic sensory profiles:

Coffee: The compound is a known volatile component in roasted coffee beans. Its concentration can be influenced by roasting conditions and the brewing method, such as espresso versus cold brew. nih.govresearchgate.net Studies on robusta coffee have identified this compound as one of many compounds contributing to the final dry aroma, with its levels varying based on post-harvest processing methods like natural, honey, or full wash processing. aimspress.com

Tobacco: Research has identified 2-isopropenylpyrazine as a flavorant constituent of burley tobacco. google.com It is also considered a key smell component in the development of modern tobacco products, including heating-type flavor inhalers, where it contributes to the desired nutty-roast aroma profile. epo.org

Cooked Meats: The compound is listed among the pyrazines that contribute to the flavor of cooked chicken meat, formed during the heating process. scribd.com

Maillard Reaction Models: In controlled laboratory settings, this compound is generated from the reaction of specific precursors. For instance, studies involving the Maillard reaction of dipeptides like Asn–Pro and Pro–Asn with glucose have shown the formation of this compound, highlighting the role of specific amino acid sequences in flavor generation. acs.org

The study of this compound provides a window into the broader mechanisms of flavor chemistry, helping researchers understand how precursor composition and processing parameters can be manipulated to achieve desired flavor outcomes.

Historical Context of this compound Research and Discovery

The investigation of pyrazines as important flavor compounds gained momentum in the mid-20th century. This compound, specifically, was identified as a natural flavor constituent of burley tobacco in research published in 1972 by E. Demole et al. google.com This discovery was part of a broader effort to characterize the chemical components responsible for the distinct aromas of different tobacco varieties.

Following its identification in natural products, interest grew in its synthesis for use as a flavor additive. Early patents from the 1970s describe the utility of various pyrazine (B50134) compounds, including alkenyl-substituted pyrazines, for altering or enhancing the flavor of foodstuffs, beverages, and tobacco. google.com

Early synthetic routes were developed to produce the compound for research and commercial purposes. One described method involves the alkylation of a Mannich base derived from the reaction of formaldehyde (B43269) and dimethylamine (B145610) with ethylpyrazine, followed by Hoffmann degradation. guidechem.com Another synthetic approach involves a coupling reaction, starting from 2,6-dichloropyrazine (B21018) and reacting it with an isopropenylboron reagent in the presence of a palladium catalyst. google.com These foundational studies established the basis for the production and application of this compound in flavor science.

Current Research Frontiers and Unresolved Questions Regarding this compound

Contemporary research on this compound is focused on refining the understanding of its formation, improving analytical detection methods, and exploring its role in complex food matrices.

One major frontier is the detailed investigation of its formation pathways from specific precursors. Recent studies have moved beyond simple sugar-amino acid models to examine how more complex structures, such as dipeptides, influence the generation of volatile compounds. For example, research on dipeptides containing asparagine and proline has explored how the sequence of amino acids affects the yield of pyrazines like this compound during the Maillard reaction. acs.org This line of inquiry seeks to unravel the competitive and synergistic effects between different precursors in a complex system.

Advancements in analytical chemistry are also pushing the boundaries of this compound research. The development and optimization of techniques like multiple headspace solid-phase microextraction (MHS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) allow for more sensitive and accurate quantification of volatile compounds in challenging matrices like edible oils. mdpi.comresearchgate.net High-resolution methods such as comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-ToFMS) are enabling the identification of hundreds of volatile compounds, including this compound, in coffee powders and brews, providing a more complete picture of the volatile profile. mdpi.com

Unresolved questions remain a driving force for future research. A key challenge is to precisely predict and control the formation of this compound and other flavor compounds in real food systems, which contain a multitude of interacting precursors. While its role in contributing "nutty" or "roasted" notes is established, the subtle interactions with other aroma-active compounds that create a final, desirable flavor perception are not fully understood. Further research is needed to elucidate these synergistic or masking effects and to understand how processing conditions can be fine-tuned to optimize the sensory profile of foods and other consumer products.

Research Data on this compound Formation

The following table presents data from a Maillard reaction study, showing the relative concentration of this compound generated from different reactant systems at 170 °C. This illustrates how precursor composition influences the formation of the compound.

| Reactant System | This compound Concentration (µg/kg) ± SD |

| Asn–Pro + Glucose | 1.16 ± 0.10 |

| Pro–Asn + Glucose | 0.18 ± 0.00 |

| (Asn + Pro) + Glucose | 0.49 ± 0.03 |

| Data sourced from a study on volatile compounds generated from the Maillard reaction of dipeptides and amino acids with glucose. acs.org |

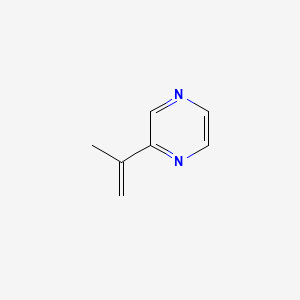

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-6(2)7-5-8-3-4-9-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKUTMOIKCXELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068135 | |

| Record name | Isopropenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale orange liquid; Caramel like nutty roasted aroma | |

| Record name | Isopropenylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Isopropenylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.968 | |

| Record name | Isopropenylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38713-41-6 | |

| Record name | Isopropenylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38713-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropenyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038713416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPENYL PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D901VJ3P4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (1-Methylethenyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Endogenous Formation Mechanisms of Isopropenylpyrazine

Natural Occurrence and Distribution in Biological and Food Systems

Isopropenylpyrazine has been identified in a diverse range of food matrices, where it is primarily formed during heat treatment through the Maillard reaction. thegoodscentscompany.comfragranceu.com This reaction, a form of non-enzymatic browning, involves a chemical reaction between amino acids and reducing sugars. europa.eunih.gov

Presence in Roasted and Thermally Processed Food Matrices

The characteristic nutty, roasted, and sometimes chocolatey or coffee-like aroma of this compound makes it a key flavor component in many cooked foods. fragranceu.com It has been detected in roasted coffee beans, cooked beef, fried chicken, roasted peanuts, roasted sesame seeds, and fermented soybeans. thegoodscentscompany.comfragranceu.comthegoodscentscompany.com

The roasting of coffee beans is a complex process that generates a multitude of volatile compounds, with pyrazines being a crucial class responsible for the characteristic roasted and nutty aromas. researchgate.netmdpi.com this compound is among the pyrazines formed during this process. mdpi.comresearchgate.net The formation of these aroma compounds is largely attributed to the Maillard reaction, which occurs between amino acids and reducing sugars present in the green coffee beans when subjected to the high temperatures of roasting. nih.govaimspress.com

The concentration of this compound and other volatile compounds in coffee is influenced by various factors, including the roasting time and temperature, the specific type of coffee bean, and even the brewing method. nih.govresearchgate.net For instance, studies have shown that different roasting levels and post-harvest processing methods can affect the final concentration of this compound in roasted robusta coffee. aimspress.comaimspress.com

Table 1: Occurrence of this compound in Coffee

| Coffee Type/Process | Finding |

| Roasted Coffee Beans | This compound is a known volatile component. thegoodscentscompany.comfragranceu.comthegoodscentscompany.com |

| Robusta Coffee (second-crack roasted) | The concentration of this compound varies with post-harvest processing (natural, honey, wine, full wash). aimspress.comaimspress.com |

| Espresso | This compound has been identified in single-dose espresso capsules. mdpi.com |

| Brewed Coffee | The level of this compound can be affected by the brewing method and water type used. nih.gov |

The characteristic flavor of cooked meat, including chicken, is largely a result of thermally induced chemical reactions involving precursors naturally present in the raw meat. nih.govresearchgate.net The Maillard reaction and the thermal degradation of lipids are the primary pathways for the formation of a vast array of volatile flavor compounds. nih.govresearchgate.net

This compound is one of the many heterocyclic compounds identified in the aroma of cooked chicken, particularly in roasted and fried preparations. nih.govscribd.com Alkylpyrazines, including this compound, are typically formed under the higher temperature and lower moisture conditions associated with methods like roasting and frying, and are not as prevalent in boiled chicken. nih.govresearchgate.net The precursors for these pyrazines are the amino acids and reducing sugars found within the muscle tissue. nih.govscribd.com

Table 2: this compound in Meat

| Meat Type | Cooking Method | Finding |

| Beef | Cooked | This compound is present. thegoodscentscompany.comthegoodscentscompany.com |

| Chicken | Fried | This compound is a noted flavor component. thegoodscentscompany.comnih.govthegoodscentscompany.com |

| Chicken | Roasted | This compound is among the identified volatile compounds. nih.govresearchgate.netnih.gov |

The appealing aroma of baked goods, such as bread, is significantly shaped by the Maillard reaction occurring in the crust during baking. bibliotekanauki.pl This reaction between amino acids and reducing sugars generates a complex mixture of volatile compounds, including pyrazines. bibliotekanauki.pl

Table 3: this compound in Baked Goods

| Product | Ingredient Focus | Finding |

| Bread (Gluten-Free) | Cricket Powder Fortification | This compound was formed in the crusts of breads baked for 30 minutes. bibliotekanauki.plpan.olsztyn.pl |

| Baked Goods (General) | Flavoring Agent | This compound is listed for use in baked goods. europa.eufemaflavor.org |

| Potato-Based Matrix | Precursor Addition | The formation of this compound was studied in a low-acrylamide potato-based system. reading.ac.uk |

The roasting of oilseeds is a critical step in the production of many flavor-enhanced edible oils, as it generates a rich profile of aromatic compounds. nih.gov Pyrazines are a particularly important class of volatiles formed during this thermal processing, imparting desirable roasted and nutty flavors. nih.gov

This compound has been identified in roasted sesame seeds and is considered a contributor to the characteristic flavor of sesame oil. thegoodscentscompany.comthegoodscentscompany.comnih.gov The formation of pyrazines in oils is a result of the Maillard reaction between the naturally present amino acids and sugars in the seeds during roasting. nih.gov The specific profile and concentration of pyrazines, including this compound, can be influenced by the roasting temperature and duration. nih.gov

Table 4: this compound in Seeds and Oils

| Product | Finding |

| Roasted Sesame Seed | This compound is a present volatile compound. thegoodscentscompany.comthegoodscentscompany.com |

| Roasted Peanuts | This compound has been identified. thegoodscentscompany.comthegoodscentscompany.com |

| Flavor-Enhanced Oils | Pyrazines, including this compound, are key flavor compounds formed during the roasting of oilseeds. nih.gov |

Alkylpyrazines are recognized as natural components of tobacco and are significant contributors to the flavor of tobacco smoke. google.com Research has specifically identified 2-isopropenylpyrazine as a flavor constituent of Burley tobacco. google.com The presence of pyrazines like this compound in tobacco is a result of the curing and processing of the tobacco leaves, which can involve heating steps that facilitate Maillard-type reactions. This compound can also be added as a flavorant to tobacco products. google.comjustia.comepo.org

Seed and Oil Flavor Profiles (e.g., Sesame Oil)

Role as a Microbial Volatile Organic Compound (mVOC)

This compound is recognized as a microbial volatile organic compound (mVOC), which belongs to a diverse group of carbon-based chemicals with low molecular weight, low boiling point, and high vapor pressure. mdpi.com These characteristics allow them to readily diffuse through soil and other environments. mdpi.com Microorganisms, including bacteria and fungi, produce mVOCs during their metabolic processes, both primary and secondary. swesiaq.se Pyrazines, as a class of compounds, are known to be produced by various microbes and are involved in intercellular and inter-kingdom signaling. mdpi.comnih.gov

The production of specific mVOCs, including pyrazines, is influenced by the microbial species, its growth phase, and environmental conditions such as the available nutrients, pH, and temperature. swesiaq.se For instance, the bacterium Bacillus amyloliquefaciens has been identified as a producer of pyrazines, which can elicit defense responses in plants. mdpi.com While many compounds are identified as mVOCs, none are considered exclusively microbial in origin, as they can also be formed through other processes. nih.gov The function of many mVOCs in microbial ecology is still an area of active research, but their roles in communication and interaction with other organisms, including plants and other microbes, are well-established. mdpi.comnih.gov

Biochemical and Chemical Pathways of this compound Formation

The generation of this compound is predominantly linked to heat-induced reactions, particularly the Maillard reaction and thermal degradation of specific precursor molecules. Enzymatic pathways in biological systems also contribute to its formation.

Maillard Reaction Mechanisms and Precursor Involvement

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. mdpi.com It is a primary pathway for the formation of this compound and other key flavor compounds in cooked and roasted foods like coffee, potato products, and meat. reading.ac.ukmdpi.comnih.gov The reaction proceeds through a complex series of steps, starting with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. mdpi.com This leads to the formation of intermediates, including α-dicarbonyl compounds, which then participate in the Strecker degradation of other amino acids. mdpi.comnih.gov

The Strecker degradation is a critical step that produces α-aminoketones, which are key intermediates for pyrazine (B50134) synthesis. acs.org Two molecules of an α-aminoketone can condense to form a dihydropyrazine (B8608421), which is then oxidized to the stable aromatic pyrazine. acs.org The specific structure of the amino acid and sugar precursors significantly influences the type and quantity of pyrazines formed. mdpi.comnih.gov Studies on dipeptides have shown that the position of an amino acid within a peptide chain affects the reaction pathways and the resulting volatile profile. acs.org For example, research comparing the Maillard reaction of Asn–Pro and Pro–Asn dipeptides with glucose demonstrated different yields of this compound, highlighting the complexity of precursor involvement. acs.org

Table 1: Relative Abundance of this compound in Maillard Reaction Models

This table shows the relative peak area of this compound generated from different dipeptide-glucose model systems at various temperatures. Data sourced from a study by Izzo and Ho. acs.org

| Precursor System | Temperature (°C) | Relative Peak Area (Mean ± SD) |

| Asn–Pro + Glucose | 130 | 1.16 ± 0.10 |

| Pro–Asn + Glucose | 130 | 0.18 ± 0.00 |

| Asn + Pro + Glucose | 130 | 0.49 ± 0.03 |

Thermal Degradation Processes and Contributions

Thermal degradation refers to the breakdown of compounds at high temperatures and is a crucial process in the formation of this compound, often overlapping with the Maillard reaction. mdpi.comnih.gov During the high-temperature roasting of coffee, for example, pyrolysis (thermal decomposition in the absence of oxygen) of organic compounds occurs alongside the Maillard reaction and caramelization, contributing to the complex aroma profile. mdpi.comnih.gov

The formation of this compound can result from the thermal degradation of specific amino acids, carbohydrates, or other organic molecules present in the matrix. mdpi.com In the context of coffee roasting, this compound is one of many volatile compounds generated as green coffee beans are subjected to temperatures exceeding 200°C. nih.gov The process not only depends on the temperature and duration of heating but also on the initial composition of the raw material, such as the levels of reducing sugars, amino acids, and lipids. nih.govnih.gov Research on cooked chicken has also identified this compound as a product of thermal processing, where it forms from the degradation and interaction of precursors in the meat. nih.govanimbiosci.org

Table 2: Relative Percentage of this compound in Roasted Coffee

This table illustrates the relative percentage of this compound found in coffee pods under different storage conditions, indicating its presence as a product of the initial roasting process. Data sourced from a study on coffee pod aroma. mdpi.com

| Storage Time | Storage at 25°C (% Relative Area) | Storage at 40°C (% Relative Area) |

| 0 Months | 0.82 ± 0.05 | 0.82 ± 0.01 |

| 1 Month | 0.74 ± 0.08 | 0.83 ± 0.11 |

| 3 Months | 0.80 ± 0.03 | 0.91 ± 0.09 |

| 6 Months | 0.97 ± 0.41 | 0.74 ± 0.08 |

Enzymatic and Non-Enzymatic Precursors in Biological Systems

Beyond heat-induced reactions, this compound and its precursors can be formed through both enzymatic and non-enzymatic pathways in biological systems.

Enzymatic Pathways: Some microorganisms possess enzymatic machinery capable of producing pyrazines. A notable example involves a monomodular nonribosomal peptide synthetase (NRPS) known as PvfC. nih.gov This enzyme, which has an adenylation-thiolation-reductase (ATR) domain architecture, can activate amino acids like leucine (B10760876) and reductively release them as amino aldehydes. nih.gov These amino aldehyde intermediates are precursors that can subsequently dimerize and oxidize to form di-substituted pyrazines. nih.gov This pathway demonstrates a specific biosynthetic route for generating pyrazine diversity in bacteria, where these molecules can act as signaling factors. nih.gov

Non-Enzymatic Pathways: In biological contexts, pyrazines can also arise from non-enzymatic condensation reactions. uohyd.ac.in For instance, lower alkylated pyrazines can be formed through the amination of acyloins (α-hydroxy ketones), which are common metabolic intermediates. This reaction leads to the formation of aminocarbonyl compounds. The subsequent condensation of these aminocarbonyls yields unstable dihydropyrazines, which are then oxidized to form stable pyrazine structures. uohyd.ac.in This non-enzymatic route illustrates how pyrazines can be generated from common precursors of amino acid metabolism without the direct involvement of a dedicated enzyme for the condensation step. uohyd.ac.in

Synthetic Methodologies and Chemical Transformations of Isopropenylpyrazine

Established Chemical Synthesis Routes for Isopropenylpyrazine

The synthesis of the this compound core structure can be achieved through several established chemical pathways. These routes typically involve the construction of the pyrazine (B50134) ring from acyclic precursors or the modification of an existing pyrazine structure.

Catalytic dehydrogenation is a powerful method for introducing unsaturation into organic molecules, converting alkanes to alkenes. While specific literature detailing the direct catalytic dehydrogenation of isopropylpyrazine to this compound is not abundant, the principles of this transformation are well-established for various substrates. unc.edu This approach would involve the selective removal of hydrogen from the isopropyl group attached to the pyrazine ring.

Transition-metal-based catalysts are central to this process. For instance, pincer-ligated iridium complexes have been effectively used for the dehydrogenation of alkanes. nih.gov These reactions can proceed via mechanisms like proton-coupled electron transfer, utilizing oxidants and bases as acceptors for protons and electrons. nih.gov Another class of effective catalysts includes iron pincer complexes, which have demonstrated reversible acceptorless dehydrogenation of alcohols, a related transformation. nih.govmdpi.com Platinum-tin (Pt-Sn) catalysts supported on materials like alumina (B75360) are also widely recognized for their efficacy in the dehydrogenation of light paraffins to olefins, suggesting their potential applicability. rsc.org

The general scheme for such a hypothetical transformation is shown below:

Figure 1: Hypothetical Catalytic Dehydrogenation of Isopropylpyrazine.

(This figure is a hypothetical representation and does not depict a specific, documented reaction)

(This figure is a hypothetical representation and does not depict a specific, documented reaction)

The reaction would likely be performed at elevated temperatures in the gas or liquid phase over a heterogeneous or homogeneous catalyst. The choice of catalyst, support material, and reaction conditions would be critical in achieving high conversion and selectivity while minimizing side reactions. rsc.orguohyd.ac.in

Condensation reactions are a cornerstone of pyrazine synthesis. acs.org A general and widely used method involves the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. google.com The cyclocondensation of these two components, followed by oxidation, yields the aromatic pyrazine ring. By selecting appropriately substituted precursors, a variety of alkylpyrazines can be formed.

Another documented synthetic route to this compound involves the alkylation of a Mannich base derived from ethylpyrazine, which is then subjected to Hoffmann degradation to generate the isopropenyl group. organic-chemistry.org

A more contemporary approach for creating substituted pyrazines involves palladium-catalyzed cross-coupling reactions. For example, 2-chloro-6-isopropenyl-pyrazine has been synthesized by reacting 2,6-dichloropyrazine (B21018) with 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (an isopropenyl boronic ester) in a Suzuki coupling reaction. rsc.org This method highlights the utility of modern cross-coupling chemistry in constructing specifically substituted pyrazine derivatives.

Table 1: Selected Synthesis Routes for Pyrazine Scaffolds

| Method | Precursors | Key Steps | Reference(s) |

|---|---|---|---|

| Cyclocondensation | 1,2-Diamine, 1,2-Diketone | Condensation, Oxidation | google.com |

| Mannich/Hoffmann | Ethylpyrazine, Formaldehyde (B43269), Dimethylamine (B145610) | Mannich reaction, Alkylation, Hoffmann degradation | organic-chemistry.org |

Catalytic Dehydrogenation Approaches

Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold

Once the this compound scaffold is obtained, it can be further modified to produce a range of analogs. These derivatization strategies often leverage the reactivity of the pyrazine ring or the isopropenyl substituent. The electron-deficient nature of the pyrazine ring influences its reactivity in various chemical transformations. nih.gov

Several methods reported for the derivatization of pyrazines could be applied to this compound. These include:

Cross-Coupling Reactions: Halogenated pyrazines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com If one were to start with a halogenated this compound, this would allow for the introduction of various aryl or alkyl groups onto the pyrazine core. mdpi.com

Alkylation: The nitrogen atoms in the pyrazine ring can be alkylated, though this is less common for the aromatic ring itself. More practical is the alkylation of functional groups attached to the ring, such as hydroxyl groups. mdpi.com

Side-Chain Bromination: The methyl group on a pyrazine ring can be functionalized via radical bromination using N-Bromosuccinimide (NBS), which could then serve as a handle for further modifications. A similar strategy might be applicable to the methyl of the isopropenyl group under specific conditions. mdpi.com

Hydrogenation: The pyrazine core can be hydrogenated to form piperazines, which are highly valuable scaffolds in medicinal chemistry. mdpi.comwikipedia.org This reaction is typically performed using catalysts like rhodium on alumina under hydrogen pressure. mdpi.com

Table 2: Potential Derivatization Reactions for the Pyrazine Scaffold

| Reaction Type | Reagents/Catalysts | Transformation | Reference(s) |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃ | C-C bond formation (Arylation) | mdpi.com |

| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS), AIBN | Alkyl group bromination | mdpi.com |

| Catalytic Hydrogenation | H₂, Rh/Al₂O₃ | Aromatic ring reduction to piperazine | mdpi.com |

These strategies provide a toolkit for creating a library of this compound analogs with diverse structural features, enabling the exploration of structure-activity relationships.

Investigations into Reaction Kinetics and Mechanistic Studies of this compound Formation

The formation of this compound is frequently observed during the thermal processing of food, where it arises as a product of the Maillard reaction. nih.govresearchgate.net This complex cascade of reactions occurs between amino acids and reducing sugars at elevated temperatures. acs.org

The mechanism begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form a Schiff base, which then rearranges to an Amadori product. researchgate.net Subsequent degradation of this intermediate leads to the formation of highly reactive dicarbonyl compounds. acs.org These dicarbonyls are key precursors to pyrazines. The condensation of two α-aminoketone molecules, formed from the reaction of dicarbonyls and amino acids, leads to a dihydropyrazine (B8608421) intermediate, which then oxidizes to the stable aromatic pyrazine. mcgill.ca Ammonia, released from amino acid degradation, can also react with α-hydroxycarbonyl compounds (sugar degradation products) to promote pyrazine formation. sci-hub.se

The kinetics of pyrazine formation are highly dependent on several factors:

Temperature and Time: Higher temperatures and longer reaction times generally increase the rate of the Maillard reaction and the yield of pyrazines, up to a certain point where degradation may occur. researchgate.net

pH: The reaction is accelerated in alkaline environments, which increase the nucleophilicity of the amino groups. acs.org

Reactant Composition: The specific types of amino acids and sugars used significantly influence the profile and quantity of pyrazines formed. organic-chemistry.org For instance, the formation of this compound would likely involve amino acids that can generate a three-carbon fragment, such as valine.

Table 3: Factors Influencing Maillard Reaction Kinetics for Pyrazine Formation

| Factor | Effect on Reaction Rate/Product Profile | Reference(s) |

|---|---|---|

| Temperature | Rate increases with temperature; profile of volatiles can change. | researchgate.net |

| pH | Rate is accelerated in alkaline conditions. | acs.org |

| Water Activity | Maximum reaction rate typically observed at intermediate water activity levels. | researchgate.net |

| Amino Acid Type | The structure of the amino acid determines the substitution pattern on the pyrazine ring. | organic-chemistry.org |

| Sugar Type | The type of reducing sugar affects the rate of formation of dicarbonyl intermediates. | organic-chemistry.orgresearchgate.net |

Advanced Analytical Techniques for Isopropenylpyrazine Research

Chromatographic and Mass Spectrometric Applications

The core of isopropenylpyrazine analysis lies in the ability to separate it from a multitude of other volatile and semi-volatile compounds and to detect it with high specificity and sensitivity. Gas chromatography and mass spectrometry are the cornerstones of this analytical approach.

Gas chromatography-mass spectrometry (GC-MS) is a widely applied and powerful technique for the characterization and profiling of volatile compounds, including this compound, in various food and biological samples. nih.govukm.my This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. ukm.my The process involves introducing a sample, often after extraction from the headspace, into the GC system where compounds are separated based on their volatility and polarity. ukm.my The separated compounds then enter the mass spectrometer, which ionizes them and detects the resulting fragments, creating a unique mass spectrum for each compound that aids in its identification. ukm.mymdpi.com

In the context of this compound research, GC-MS is instrumental in analyzing the volatile fraction of diverse products like roasted peanuts, coffee, and various meats. unito.itnih.govredalyc.org For instance, in the analysis of roasted peanuts, GC-MS has been used to identify and quantify a wide array of volatile compounds, with pyrazines being a major group. nih.govnih.gov The technique's settings, such as the type of GC column, temperature programming, and mass spectrometer parameters, are optimized to achieve the best separation and detection of target analytes like this compound. nih.govacs.org For example, a common approach involves using a specific capillary column (e.g., DB-WAX or DB-5MS) and setting a programmed temperature ramp to separate compounds over time. acs.org The mass spectrometer is typically operated in electron ionization (EI) mode, and the resulting mass spectra are compared against established libraries like NIST for compound identification. acs.orgcabidigitallibrary.orgaimspress.com

The following table provides an example of typical GC-MS parameters used for the analysis of volatile compounds, including pyrazines.

Table 1: Example of GC-MS Operating Conditions for Volatile Compound Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Injector Temperature | 250 °C nih.gov |

| Carrier Gas | Helium nih.gov |

| Flow Rate | 1.5 mL/min (constant flow) nih.gov |

| Injection Mode | Splitless nih.gov |

| Oven Temperature Program | Initial 40°C (3 min), ramp to 150°C at 3°C/min, then to 230°C at 8°C/min (hold 5 min) nih.gov |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C nih.gov |

| Quadrupole Temperature | 150 °C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Scan Range | m/z 30–500 nih.gov |

For highly complex samples where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS) offers significantly enhanced analytical power. chromatographyonline.comnih.gov This advanced technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism that dramatically increases peak capacity and resolution. chromatographyonline.comipb.pt The coupling with a time-of-flight mass spectrometer is particularly advantageous due to its high scan speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. dlr.de

GC×GC-ToFMS has proven invaluable in the detailed analysis of volatile and semi-volatile compounds in intricate matrices such as wine, coffee, and various food extracts. researchgate.netnih.gov The enhanced separation power of GC×GC allows for the resolution of co-eluting compounds that would overlap in a single-dimension separation, leading to cleaner mass spectra and more confident identifications. nih.govvscht.cz In the analysis of pyrazines in wine grapes, for example, GC×GC-ToFMS successfully resolved interferences that co-eluted with 3-isopropyl-2-methoxypyrazine in the first dimension. nih.gov This leads to lower limits of detection and quantification for target analytes. vscht.cz The structured nature of the two-dimensional chromatograms, where chemically related compounds often appear in distinct patterns, can also aid in the identification of unknown substances. chromatographyonline.com

The data generated by GC×GC-ToFMS is complex, often visualized as a contour plot showing retention times on both columns. ipb.pt Software tools are then used for peak finding, deconvolution, and library matching to identify the compounds present in the sample. vscht.cz

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is a powerful tool for the unambiguous identification of compounds like this compound. While standard quadrupole mass spectrometers typically provide nominal mass accuracy, HRMS instruments, such as time-of-flight (ToF) or Orbitrap mass analyzers, can determine the mass of an ion with very high precision. dlr.de This accuracy allows for the determination of the elemental composition of a molecule, significantly narrowing down the potential identities of an unknown compound.

In the context of this compound research, HRMS is particularly useful for confirming the identity of the compound in complex matrices where isobaric interferences (different compounds with the same nominal mass) may be present. For instance, while GC-MS can separate many compounds, some may still co-elute or have very similar mass spectra. The accurate mass measurement provided by HRMS can differentiate between this compound and other compounds with the same nominal mass but different elemental formulas. This is crucial for confident identification, especially in non-targeted screening studies. vscht.cz Furthermore, techniques like UPLC-MS/MS (ultra-performance liquid chromatography-tandem mass spectrometry) have been utilized for the quantitation of pyrazines, demonstrating the versatility of mass spectrometry in this field. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-ToFMS)

Advanced Sample Preparation and Extraction Methodologies

The effective analysis of this compound is highly dependent on the initial sample preparation and extraction steps. These procedures are designed to isolate and concentrate the volatile compounds from the sample matrix, making them suitable for introduction into the analytical instrument.

Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for the analysis of volatile and semi-volatile compounds in a variety of matrices, including food and beverages. chromatographyonline.commdpi.com The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace above a sample. superchroma.com.tw Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber coating. mdpi.com The fiber is subsequently transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. superchroma.com.tw

The efficiency of HS-SPME is influenced by several factors, and optimization of these parameters is crucial for achieving high sensitivity and reproducibility. nih.govscielo.br Key variables that are typically optimized include the type of fiber coating, extraction time, extraction temperature, and sample volume. mdpi.comfrontiersin.org For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its ability to extract a wide range of volatile compounds. nih.govnih.gov The optimization process often involves a systematic approach, such as a one-factor-at-a-time method or a statistical design of experiments like Response Surface Methodology (RSM), to determine the optimal conditions for the extraction of target analytes like pyrazines. nih.govfrontiersin.org Studies have shown that parameters such as an extraction temperature of 70°C and an extraction time of 60 minutes can be optimal for the analysis of volatile organic compounds in certain matrices. frontiersin.org

The following table summarizes the optimization of HS-SPME parameters from a study on flavor-enhanced oils.

Table 2: Optimization of HS-SPME Conditions for Pyrazine (B50134) Analysis in Flavor-Enhanced Rapeseed Oil

| Parameter | Condition | Result |

|---|---|---|

| SPME-arrow Fiber Type | DVB/CAR/PDMS | Selected based on higher peak areas of target pyrazines. mdpi.com |

| Pre-incubation Temperature | 80 °C | Optimized for the release of volatile compounds. mdpi.com |

| Extraction Temperature | 50 °C | Determined to be optimal for equilibrium extraction. mdpi.com |

| Extraction Time | 50 min | Optimized for equilibrium extraction. mdpi.com |

HS-SPME coupled with GC-MS has been successfully applied to the analysis of this compound and other volatile compounds in a wide range of products, including coffee, dry-cured ham, and peanut oil. nih.govfrontiersin.orgscribd.com

For accurate quantitative analysis, especially in complex matrices where matrix effects can be significant, multiple headspace solid-phase microextraction (MHS-SPME) is a valuable technique. mdpi.comnih.gov MHS-SPME is based on the principle of exhaustive extraction, where the headspace of a single sample is extracted multiple times consecutively. mdpi.com By summing the amounts of analyte extracted in each step, the total amount of the analyte in the sample can be determined, effectively eliminating the influence of the sample matrix. mdpi.commdpi.com

This method has been shown to be a powerful tool for the direct quantification of volatile organic compounds in solid and liquid samples. mdpi.comnih.gov The feasibility of MHS-SPME has been demonstrated in the analysis of pyrazines in flavor-enhanced oils, where it was found to be more suitable than traditional single-extraction SPME. mdpi.comresearchgate.net An MHS-SPME-arrow-GCMS analytical protocol was established and validated, showing good linearity, low limits of detection and quantitation, and high recovery rates for pyrazines. mdpi.comresearchgate.net The results obtained with MHS-SPME were comparable to those from stable isotope dilution analysis (SIDA), a gold-standard quantitative method, confirming the accuracy of the MHS-SPME approach. mdpi.com

The application of MHS-SPME has been successfully extended to various food products, including sausage, wine, and roasted coffee, demonstrating its versatility and reliability for quantitative volatile analysis. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) Optimization and Application

Quantitative Analysis and Validation Protocols for this compound

Quantitative analysis of this compound necessitates robust and validated methods to ensure the reliability of the data. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and recovery.

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the analysis of pyrazines, including this compound, these limits are typically established using a signal-to-noise (S/N) ratio. A common approach sets the LOD at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1. mdpi.com Methodologies such as multiple headspace-solid phase microextraction (MHS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) have been developed for this purpose. mdpi.com For instance, in a study analyzing pyrazines in flavor-enhanced oils, the MHS-SPME-arrow-GC-MS method was validated. mdpi.com The LODs and LOQs for a range of pyrazines in an oil matrix were found to be between 2–60 ng/g and 6–180 ng/g, respectively. mdpi.comresearchgate.net For this compound specifically, the LOD and LOQ were determined to be 60 ng/g and 180 ng/g, respectively, when using refined rapeseed oil as the matrix. mdpi.com

Table 1: LOD and LOQ for this compound in Oil Matrix Data derived from a study using MHS-SPME-arrow-GC-MS. mdpi.com

| Compound | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) |

|---|---|---|

| This compound | 60 | 180 |

The reliability of a quantitative method is further assessed through its precision, accuracy, and recovery.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD). For the MHS-SPME-arrow method, the intra-day and inter-day precision (RSD) for pyrazine analysis were both below 16%, indicating good repeatability and intermediate precision. mdpi.comresearchgate.net For this compound, the intra-day RSD was 12.67% and the inter-day RSD was 14.98%. mdpi.com

Accuracy measures the closeness of the mean test result to the true or accepted reference value. It is often evaluated through recovery studies in a spiked matrix.

Recovery is the percentage of the true concentration of a substance that is recovered during the analytical procedure. In a study on refined rapeseed oil spiked with various pyrazines, the mean recoveries were in the range of 91.6% to 109.2%. mdpi.comresearchgate.net The recovery for this compound was evaluated at three different concentration levels, demonstrating the method's accuracy across a range of concentrations. mdpi.com

Table 2: Precision and Recovery Data for this compound Analysis Data based on the MHS-SPME-arrow-GC-MS method in a refined rapeseed oil matrix. mdpi.comresearchgate.net

| Compound | Intra-Day Precision (RSD %) | Inter-Day Precision (RSD %) | Spiked Concentration (ng/g) | Mean Recovery (%) |

|---|---|---|---|---|

| This compound | 12.67 | 14.98 | 308 | 98.7 ± 7.1 |

| 1540 | 95.3 ± 9.1 | |||

| 3080 | 93.0 ± 10.2 |

To achieve accurate quantification, especially in complex matrices like food, internal standards are employed to compensate for analyte loss during sample preparation and injection variability. wikipedia.org An internal standard is a compound with similar chemical properties to the analyte, added in a known quantity to the sample before processing. acs.org For pyrazine analysis, compounds such as 1,2-dichlorobenzene, 3-methyl-pyridine, and 3-heptanone (B90015) have been used as internal standards. mdpi.comacs.orgaimspress.com

Isotope Dilution Analysis (IDA) is a highly accurate quantification method classified as an internal standardization technique. wikipedia.org The most advanced form is Stable Isotope Dilution Analysis (SIDA), which uses a stable, isotopically-labeled version of the analyte as the internal standard. mdpi.comwikipedia.org This standard is chemically identical to the analyte and thus behaves identically during extraction and analysis, effectively correcting for matrix effects and recovery losses. mdpi.comnemc.us SIDA is considered a method of the highest metrological standing and can decrease measurement uncertainty significantly. wikipedia.org

In the context of pyrazine analysis, SIDA has been used to validate other quantitative methods. For example, the MHS-SPME-arrow method was compared with SIDA using [²H₆]-2-methyl-pyrazine as the isotopically labeled standard. The results obtained from both methods for 2-methyl-pyrazine concentration were statistically comparable, confirming the accuracy of the MHS-SPME-arrow protocol for analyzing pyrazines in oil samples. mdpi.comresearchgate.net While a specific isotopically labeled standard for this compound was not used in this particular study, the validation demonstrates the applicability and reliability of SIDA for the broader class of pyrazine compounds. mdpi.com

Precision, Accuracy, and Recovery Studies of Analytical Methods

Spectroscopic Characterization for Structural Elucidation (if applicable beyond MS data for research)

The primary technique for the spectroscopic characterization and structural elucidation of this compound in research settings is Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgmdpi.com In this method, the gas chromatograph separates the volatile compounds in a mixture, and the mass spectrometer generates a mass spectrum for each component.

The identification of this compound is confirmed by comparing its retention index (RI) and its experimental mass spectrum with those of an authentic standard or with entries in established spectral libraries, such as the National Institute of Standards and Technology (NIST) and Wiley databases. acs.orgaimspress.commdpi.com The electron impact (EI) energy used in GC-MS analysis is typically 70 eV, which produces a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. acs.org

While MS provides the core data for identification in complex mixtures, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential for the de novo structural elucidation of a newly synthesized compound or for the unequivocal characterization of a pure standard. However, in the context of identifying this compound within a sample matrix (e.g., a food extract), GC-MS is the predominant and often sufficient technique. The research literature focuses on GC-MS for identification and does not typically detail other spectroscopic characterizations for this purpose.

Sensory Science and Flavor Contribution Studies of Isopropenylpyrazine

Sensory Perception Mechanisms Attributed to Isopropenylpyrazine

The perception of this compound begins with its detection by the olfactory system. As a volatile compound, it travels through the nasal cavity and interacts with specialized receptors, initiating a complex signaling cascade that the brain interprets as a specific scent.

The human sense of smell is mediated by approximately 400 different types of functional olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. researchgate.net The process begins when an odorant molecule, such as this compound, binds to a specific OR. This binding event causes the receptor protein to change its conformation, which in turn activates an associated G-protein (specifically Gαolf). The activated G-protein then initiates an intracellular signaling cascade, most commonly by activating adenylate cyclase, which leads to the production of cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations into the neuron. The resulting depolarization of the cell membrane generates an action potential, or nerve impulse, that travels to the olfactory bulb in the brain for processing.

Recent scientific investigations have identified a specific human olfactory receptor, OR5K1 , that is highly specialized for the detection of pyrazines. yumda.comgoogle.com Studies have demonstrated that this receptor is selectively activated by various pyrazine (B50134) compounds, which are known for their roasted, nutty, and earthy aromas. researchgate.net While research has not singled out this compound individually in all published studies, its structural inclusion in the pyrazine class strongly indicates its detection is mediated through OR5K1. The activity of this receptor is dependent on the presence and positioning of aliphatic side chains on the pyrazine ring, which dictates the potency and character of the perceived aroma. researchgate.net The discovery of OR5K1 as a dedicated pyrazine receptor provides a molecular basis for understanding how humans perceive the characteristic aromas associated with this compound and related compounds. yumda.comgoogle.com

This compound is recognized for its distinct sensory characteristics, which are highly valued in the food industry. Its aroma is primarily described as nutty, roasted, and caramellic, with notes of burnt coffee. mdpi.comthegoodscentscompany.com These attributes make it a crucial component in the flavor profiles of many foods that undergo thermal processing.

Table 1: Sensory Profile of this compound

This interactive table summarizes the odor and flavor descriptors attributed to this compound from various organoleptic studies.

| Attribute Type | Descriptor | Source(s) |

| Odor | Caramellic, nutty, roasted | mdpi.com |

| Odor | Caramellic | thegoodscentscompany.com |

| Flavor | Burnt coffee | thegoodscentscompany.com |

| Flavor | Caramel-like, nutty | unito.it |

Table 2: Documented Occurrence of this compound in Food Products

This table lists food products in which this compound has been identified as a volatile component.

| Food Product | Processing Method | Reference(s) |

| Coffee | Roasting | researchgate.netnih.govaimspress.com |

| Roasted Peanuts | Roasting | researchgate.net |

| Fried Chicken | Frying | animbiosci.org |

| Potato Chips | Frying | researchgate.net |

| Spent Coffee Grounds | Brewing Byproduct | nih.govresearchgate.net |

Olfactory Receptor Activation and Response

Chemometric Correlation of this compound Profiles with Sensory Attributes

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In flavor science, it is a powerful tool for linking the instrumental analysis of volatile compounds like this compound to sensory perception.

Multivariate statistical techniques are essential for interpreting the complex datasets generated from the analysis of food volatiles. Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition method that reduces the dimensionality of a dataset while retaining most of the original variance. exploration.tools In flavor research, PCA is applied to the volatile profiles of food samples to identify the compounds that are most responsible for differentiating between them. nih.govaimspress.com

For example, in studies of coffee, PCA can be used to group different batches based on their geographical origin or processing methods, using the concentrations of dozens or hundreds of volatile compounds as variables. nih.govnih.gov The results are often visualized in a scores plot, where similar samples cluster together, and a corresponding loadings plot, which shows the contribution of each volatile compound to the separation seen in the scores plot. researchgate.net this compound frequently appears in these analyses, and its position in the loading plot can reveal its correlation with specific sample clusters, such as those with a higher roast degree or a particular sensory profile (e.g., "roasty" or "nutty"). researchgate.net

Building on the correlations identified through exploratory methods like PCA, researchers can develop predictive models using supervised chemometric techniques such as Partial Least Squares Regression (PLSR) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). researchgate.netaimspress.com These models aim to predict sensory attributes based on instrumental measurements of volatile compounds.

The process involves collecting both instrumental data (e.g., the concentration of this compound and other volatiles from GC-MS analysis) and sensory data (e.g., scores for "roasted aroma" or "bitterness" from a trained sensory panel) for a set of samples. researchgate.net A regression model is then built to correlate the two datasets. For instance, PLSR has been successfully used to predict the flavor attributes of roasted peanuts based on their volatile compound content. researchgate.net Similarly, OPLS-DA has been used to identify key marker compounds in coffee, including pyrazines, that can reliably predict attributes related to processing or sensory character. aimspress.com Such models are highly valuable for quality control, allowing for the instrumental prediction of consumer acceptance and flavor profiles without the constant need for time-consuming sensory panel evaluations. mdpi.com

Multivariate Statistical Analysis in Flavor Research (e.g., PCA)

Impact of this compound on Food Quality and Consumer Perception

The aroma of food is a primary driver of consumer preference and acceptance. unito.it For many thermally processed products, the "roasted" character is a key indicator of quality, and pyrazines are the quintessential markers of this attribute. nih.gov The presence of this compound, with its characteristic nutty and roasted notes, therefore has a direct and positive impact on food quality and consumer perception.

Table 3: Relative Concentration of this compound in Spent Coffee Grounds by Origin

This interactive table, adapted from scientific literature, shows the relative peak area (expressed as μg/L) of this compound found in spent coffee grounds from different geographical origins, illustrating natural variations in its concentration. Data sourced from a 2022 study by Dias et al. published in Foods. nih.govresearchgate.net

| Geographical Origin | Relative Peak Area (μg/L) |

| Ethiopia | 40.46 ± 8.075 |

| Brazil | 186.7 ± 20.50 |

| Colombia | 79.01 ± 12.64 |

| Guatemala | 178.6 ± 20.04 |

| Timor | 83.51 ± 11.45 |

Influence of Food Processing Parameters on this compound-Related Aroma Development

The formation of this compound is intricately linked to thermal food processing, primarily through the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars is responsible for the development of color, flavor, and aroma in many cooked foods. nih.govmdpi.com The generation of this compound and its subsequent contribution to aroma are highly dependent on several key processing parameters, including temperature, time, and the availability of specific precursors. mdpi.comacs.org

Thermal processing is the fundamental driver for pyrazine formation. Studies on dipeptide Maillard model systems demonstrate that the quantity of pyrazines and other aromatic compounds increases with higher reaction temperatures, with experiments often conducted at gradients like 130, 150, and 170°C. acs.org In coffee, roasting conditions are a significant factor influencing the levels of volatile compounds, including pyrazines. nih.govresearchgate.net Research has shown that increasing the roasting temperature and time can lead to a rise in the concentration of certain pyrazines. researchgate.netmdpi.com Similarly, in the production of flavor-enhanced edible oils, high roasting temperatures are employed to generate flavor volatiles like pyrazines through Maillard reactions. nih.gov The reaction rate is often optimized within a specific temperature range; for instance, studies on glucose and lysine (B10760008) reactions found that the rate increased significantly from 100°C to 120°C. mdpi.com

The type and availability of precursors, specifically amino acids and reducing sugars, are critical. mdpi.com Asparagine, in particular, is a key precursor, as its side chain can release ammonia, which enhances pyrazine production by reacting with α-hydroxycarbonyl compounds formed during the Maillard reaction. acs.org Studies using model systems with asparagine and proline have shown that proline-specific compounds can be dominant, but pyrazines are also formed. nih.gov The addition of specific amino acid precursors to a food matrix can be used to manipulate flavor formation. reading.ac.uk For example, adding a targeted combination of amino acids to a potato-based dough before baking can promote the formation of key pyrazines and enhance baked flavor notes. reading.ac.uk

The reaction environment, including factors like pH and water activity, also plays a crucial role in the Maillard reaction cascade, thereby influencing the final profile of volatile compounds. mdpi.com The sequence of amino acids in peptides can also direct the reaction toward producing specific types of aroma compounds. acs.org

| Processing Parameter | Influence on this compound Formation | Food/System Context | References |

|---|---|---|---|

| Temperature | Higher temperatures generally increase the rate of the Maillard reaction and the formation of pyrazines up to an optimal point. | Coffee Roasting, Model Maillard Systems, Edible Oil Processing | nih.govmdpi.comacs.orgresearchgate.netmdpi.comnih.gov |

| Time | Longer processing times, in conjunction with temperature, typically lead to increased formation of pyrazines. | Coffee Roasting, Baking | mdpi.comresearchgate.netmdpi.com |

| Precursor Availability (Amino Acids & Sugars) | The presence of specific amino acids (e.g., asparagine, proline) and reducing sugars (e.g., glucose) is essential for pyrazine synthesis via the Maillard reaction. | Potato-Based Products, Model Maillard Systems | mdpi.comacs.orgnih.govreading.ac.uk |

| pH | The pH of the medium is a key parameter that controls the kinetics of the Maillard reaction. | General Maillard Reaction Systems | mdpi.com |

Role in Enhancing Specific Flavor Notes across Food Categories

This compound is a significant aroma-active compound that contributes desirable flavor notes to a wide variety of thermally processed foods. nih.govfragranceu.com Its characteristic sensory profile is often described as nutty, roasted, caramellic, and chocolate-like. fragranceu.comthegoodscentscompany.comsci-hub.se Due to these attributes, it is considered a key component in the flavor profile of many cooked, baked, and roasted products. nih.govadv-bio.com

In the beverage category, this compound is a well-documented contributor to coffee aroma. fragranceu.comthegoodscentscompany.comresearchgate.net In sensory analyses of coffee, it has been specifically linked to caramel-like and nutty notes. sci-hub.se Its presence is a result of the roasting of green coffee beans, where Maillard reactions produce a wide array of volatile compounds. nih.gov

For cocoa and chocolate products, pyrazines, including this compound, are fundamental to the characteristic roasted and chocolate-like notes. fragranceu.comresearchgate.net They are formed during the roasting of cocoa beans, a critical step for flavor development. researchgate.net The compound's nutty and chocolate aroma profile makes it a valuable component for enhancing the natural flavors in chocolate and cocoa applications. thegoodscentscompany.comadv-bio.com

In baked goods and cereals, this compound imparts nutty and roasted notes. fragranceu.comadv-bio.com It is found in products like roasted peanuts and tortilla chips. fragranceu.com Its ability to enhance savory and roasted flavors makes it useful for replacing flavor lost during the packaging of heat-treated foods. adv-bio.com

| Food Category | Specific Flavor Note Contribution | References |

|---|---|---|

| Coffee | Roasted, nutty, caramel-like, coffee, burnt | mdpi.comfragranceu.comthegoodscentscompany.comsci-hub.seresearchgate.net |

| Cocoa & Chocolate | Roasted, nutty, chocolate, cocoa | fragranceu.comthegoodscentscompany.comadv-bio.comresearchgate.net |

| Cooked Meats | Roasted (found in cooked beef, fried chicken) | fragranceu.comnih.govresearchgate.net |

| Baked Goods & Cereals | Nutty, roasted, baked | fragranceu.comthegoodscentscompany.comadv-bio.com |

| Nuts | Roasted (found in roasted peanuts) | fragranceu.comthegoodscentscompany.com |

Biological and Ecological Research Aspects of Isopropenylpyrazine

Role of Isopropenylpyrazine in Microbial Interactions

Microorganisms produce and release a vast array of volatile compounds that act as chemical signals in their environment. oup.com These mVOCs, including pyrazines, are crucial for mediating complex interactions within and between microbial species. nih.govresearchgate.net Their volatility allows them to travel through air and soil pores, making them effective long-distance messengers. frontiersin.org

The production of mVOCs in soil is influenced by numerous factors, including nutrient availability, pH, and the presence of other microorganisms. international-agrophysics.org Research indicates that the biosynthesis of certain pyrazines can be induced during interspecific interactions. For instance, the production of 2,5-bis(1-methylethyl)-pyrazine was observed during the co-cultivation of Burkholderia sp. and Paenibacillus sp., suggesting its role in mediating their interaction. oup.com While the specific triggers for this compound production in soil are not fully detailed, it is recognized as a microbial metabolite. ethernet.edu.et The rapid mineralization of various BVOCs by soil microbes demonstrates their role as a carbon source, highlighting a potential function for this compound in the soil carbon cycle. d-nb.info

Table 1: Examples of Pyrazine-Producing Bacteria in Soil

| Bacterial Genus | Known to Produce Pyrazines | Reference |

|---|---|---|

| Pseudomonas | Yes | researchgate.nettamu.edu |

| Bacillus | Yes | researchgate.nettamu.edu |

| Streptomyces | Yes | oup.com |

| Paenibacillus | Yes | researchgate.netoup.com |

This table is interactive. Click on the headers to sort.

Chemical signaling is fundamental to microbial life, enabling coordinated behaviors analogous to those in multicellular organisms. nih.gov Pyrazines are significant signaling molecules, or infochemicals, that facilitate both interspecies (between different species) and intraspecies (within the same species) communication. royalsocietypublishing.orgnih.gov

In interspecies interactions, pyrazines can act as deterrents or attractants. For example, certain pyrazines produced by bacteria have been shown to repel insects, functioning as a defense mechanism. researchgate.net Conversely, pyrazines produced by bacteria associated with leaf-cutter ants can mimic the ants' own trail pheromones, demonstrating a convergent evolution of chemical signals within an ecological niche. nih.govcapes.gov.br This suggests a sophisticated level of chemical integration between microbes and their hosts.

Within a single species, pyrazines can function in quorum sensing, a process where bacteria monitor their population density and regulate gene expression accordingly. nih.gov Although the specific role of this compound in quorum sensing is not yet fully established, other pyrazinone molecules have been identified as autoinducers that control processes like biofilm formation and virulence factor production in bacteria such as Vibrio cholerae and Klebsiella oxytoca. nih.govnih.gov The emission of specific pyrazines can also be influenced by the growth phase of a microbial culture, indicating a role in regulating developmental processes within a population. uni-rostock.de

Function as a Microbial Volatile Organic Compound (mVOC) in Soil Ecosystems

Investigation of Physiological and Behavioral Responses Induced by this compound

The perception of an mVOC signal by a microorganism can lead to significant changes in its physiology, behavior, and gene expression. nih.gov While direct studies on this compound are limited, research on related pyrazines provides a framework for understanding its potential effects.

Exposure to mVOCs can induce notable changes in the morphology and phenotype of receiving microorganisms. researchgate.net These changes are often linked to alterations in gene expression that affect cell structure and metabolism. frontiersin.orgnih.gov For example, studies have shown that exposure to certain organic acids can alter the expression of genes encoding outer membrane proteins (e.g., OmpA, OmpW), which are crucial for maintaining cell morphology and integrity in E. coli. mdpi.com

While specific morphological changes induced by this compound have not been detailed, related pyrazines have demonstrated significant biological activity. A study on 2,5-bis(1-methylethyl)-pyrazine revealed it possesses broad-spectrum antimicrobial activity. oup.com Such activity inherently involves profound physiological effects on target microbes, often leading to growth inhibition or cell death. Furthermore, volatiles from one bacterium can trigger the production of secondary metabolites, such as antibiotics, in another, representing a significant phenotypic shift. tamu.edu Given that pyrazines are known to be biologically active, it is plausible that this compound could influence microbial phenotypes such as growth rate, biofilm formation, and antibiotic resistance. nih.gov

Table 2: Observed Effects of Bacterial Volatiles on Microbial Phenotypes

| Volatile Compound/Class | Producing Organism (Example) | Receiving Organism (Example) | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazines | Paenibacillus sp. AD87 | Various bacteria & fungi | Antimicrobial activity | oup.com |

| Ammonia | Serratia plymuthica | Fusarium sp. | Disruption of membrane integrity | oup.com |

| 2,3-Butanediol | Enterobacter aerogenes | Pseudomonas aeruginosa | Induction of antibiotic production | tamu.edu |

This table is interactive. Click on the headers to sort.

The ability of mVOCs to act as airborne signals gives them immense ecological significance, allowing them to mediate interactions over distances in complex environments like soil. asm.org These signals can influence ecosystem dynamics by modulating competition, symbiosis, and pathogenesis. oup.com Pyrazines, as a class of mVOCs, are widespread and appear to have been co-opted for various signaling purposes across different kingdoms of life. royalsocietypublishing.org

The mechanism of mVOC perception and signal transduction is an active area of research. Because they are typically small, lipophilic molecules, mVOCs can readily diffuse across cell membranes. nih.gov Once inside the cell, they can interact with intracellular targets to trigger a signaling cascade. nih.gov While specific cell-surface receptors for most mVOCs have not yet been identified in bacteria, their effects are evident through changes in gene expression. nih.govapsnet.org

Transcriptomic studies reveal that exposure to mVOCs can alter the expression of genes involved in key pathways, including hormone signal transduction, plant-pathogen interactions, and primary metabolism. apsnet.org For instance, microbial volatiles can trigger known plant defense signaling pathways involving salicylic (B10762653) acid and jasmonic acid. nih.gov In bacteria, signaling molecules are known to activate pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn regulates a wide array of cellular activities. frontiersin.org Although the precise signal transduction network for this compound has not been mapped, it is likely to involve the modulation of key regulatory genes that control metabolic and stress-response pathways, consistent with the known functions of other bioactive secondary metabolites. emnz.commedicine.dp.ua

Safety Evaluation and Toxicological Research of Isopropenylpyrazine

Regulatory Assessments and Scientific Opinions from International Bodies

Evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed isopropenylpyrazine as part of its evaluations of flavoring agents. At its 76th meeting in 2012, JECFA evaluated a group of pyrazine (B50134) derivatives, including this compound (JECFA No. 2125). who.intfao.org The Committee concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." who.int

In its evaluation, JECFA considered the potential for metabolism. Pyrazines are generally expected to be metabolized through side-chain oxidation and ring hydroxylation, followed by conjugation and excretion. inchem.org For this compound, JECFA noted that it is expected to be detoxified via these pathways. scribd.com

Considering the low estimated dietary exposure and the expectation of efficient metabolism and detoxification, JECFA concluded that this compound does not pose a safety concern at the current levels of intake. who.intfao.org

Reviews and Risk Assessments by the European Food Safety Authority (EFSA)

The European Food Safety Authority (EFSA) has also evaluated this compound as part of its comprehensive assessment of flavouring substances. This compound is included in Flavouring Group Evaluation 17 (FGE.17), which covers pyrazine derivatives. echemportal.orgthegoodscentscompany.com